Octyl 2-diazoacetate
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Overview
Description
Octyl 2-diazoacetate is an organic compound belonging to the class of diazo compounds. These compounds are characterized by the presence of a diazo group, which consists of two linked nitrogen atoms at the terminal position. This compound is particularly notable for its applications in organic synthesis, where it serves as a versatile reagent.
Preparation Methods
Synthetic Routes and Reaction Conditions: Octyl 2-diazoacetate can be synthesized through several methods. One common approach involves the reaction of the octyl ester of glycine with sodium nitrite and sodium acetate in water. This method is similar to the preparation of other diazo compounds, such as ethyl diazoacetate .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of halogenated hydrocarbons like methylene chloride to protect the diazoacetic ester from decomposition by aqueous mineral acids . The reaction is typically carried out under controlled temperatures to ensure safety and maximize yield.
Chemical Reactions Analysis
Types of Reactions: Octyl 2-diazoacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: It can participate in substitution reactions, where the diazo group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Octyl 2-diazoacetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of octyl 2-diazoacetate involves the generation of carbenes or metallocarbenes, which are highly reactive intermediates. These intermediates can insert into various bonds, such as C-H, N-H, O-H, S-H, and Si-H bonds, leading to the formation of new compounds . The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate.
Comparison with Similar Compounds
Ethyl diazoacetate: Similar in structure and reactivity, but with an ethyl group instead of an octyl group.
Diazomethane: A simpler diazo compound with a methyl group, known for its high reactivity and toxicity.
Diazirines: Isomeric compounds with a ring structure, sharing some reactivity but differing in stability and applications.
Uniqueness: Octyl 2-diazoacetate is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and applications. This makes it particularly useful in specific organic synthesis reactions where longer alkyl chains are advantageous.
Properties
Molecular Formula |
C10H18N2O2 |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
octyl 2-diazoacetate |
InChI |
InChI=1S/C10H18N2O2/c1-2-3-4-5-6-7-8-14-10(13)9-12-11/h9H,2-8H2,1H3 |
InChI Key |
QMOSVTMLKAKKMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C=[N+]=[N-] |
Origin of Product |
United States |
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